molecular formula C7H5BF2O4 B8206330 3-Borono-2,4-difluorobenzoic acid

3-Borono-2,4-difluorobenzoic acid

Cat. No.: B8206330
M. Wt: 201.92 g/mol
InChI Key: VSWPYPPQAYKWFF-UHFFFAOYSA-N
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Description

3-Borono-2,4-difluorobenzoic acid is a fluorinated aromatic compound featuring a boronic acid (-B(OH)₂) group at the 3-position and fluorine atoms at the 2- and 4-positions of the benzoic acid scaffold. This structure combines the electron-withdrawing effects of fluorine substituents with the unique reactivity of the boronic acid moiety, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science .

Properties

IUPAC Name

3-borono-2,4-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O4/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,13-14H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWPYPPQAYKWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C(=O)O)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-borono-2,4-difluorobenzoic acid typically involves the borylation of 2,4-difluorobenzoic acid. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and proceeds with high efficiency .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Comparison with Similar Compounds

Substituent Positional Isomers

  • 4-Borono-2,3-difluorobenzoic Acid (CAS 1029716-92-4): This positional isomer shifts the boronic acid group to the 4-position and fluorine to 2- and 3-positions. The carboxylic acid group enhances solubility in polar solvents, similar to the 3-borono analog .
  • 5-Borono-2-fluorobenzoic Acid (CAS 872460-12-3): With boronic acid at the 5-position and fluorine at the 2-position, this compound exhibits distinct regioselectivity in coupling reactions. Its reduced fluorine substitution may lower electron-withdrawing effects compared to the 2,4-difluoro derivative .

Halogen-Substituted Analogs

  • 5-Bromo-2,4-difluorobenzoic Acid (CAS 651027-08-6):
    Replacing the boronic acid with bromine introduces different reactivity, favoring nucleophilic substitution or metal-catalyzed couplings. It is synthesized via bromination of 2,4-difluorobenzonitrile in sulfuric acid, achieving >93% purity . Its molecular weight (237 g/mol) and melting point (174–177°C) differ significantly from boronic acid analogs due to bromine’s larger atomic radius .

  • 3-Chloro-2,4-difluorobenzoic Acid (CAS 154257-75-7): Chlorine substitution at the 3-position increases steric hindrance compared to boronic acid. It has a molecular weight of 192.55 g/mol and a melting point of 174–177°C, reflecting stronger intermolecular forces than the lighter borono derivative .

Boronic Acid Derivatives with Varying Functional Groups

  • 4-Carboxyphenylboronic Acid (CAS 14047-29-1):
    Lacking fluorine substituents, this compound’s reactivity is dominated by the boronic acid and carboxylic acid groups. It is used in biochemical assays and polymer synthesis but lacks the electronic tuning provided by fluorine .

  • 3-Borono-4-methylbenzoic Acid (CAS 170230-88-3): A methyl group at the 4-position introduces steric and inductive effects, reducing solubility in polar solvents compared to fluorine-substituted analogs.

Physicochemical and Reactivity Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Reference
3-Borono-2,4-difluorobenzoic acid* C₇H₅BF₂O₄ 193.93 (estimated) N/A Suzuki coupling, pH-dependent boronate ester formation
5-Bromo-2,4-difluorobenzoic acid C₇H₃BrF₂O₂ 237.00 174–177 Nucleophilic substitution, bromine-mediated cross-coupling
3-Chloro-2,4-difluorobenzoic acid C₇H₃ClF₂O₂ 192.55 174–177 Electrophilic aromatic substitution, acid-catalyzed reactions
4-Carboxyphenylboronic acid C₇H₇BO₄ 165.94 N/A Suzuki-Miyaura coupling, hydrogen bonding with diols

*Estimated properties based on structural analogs.

Key Research Findings

  • Synthetic Utility : Fluorine and boronic acid groups synergistically enhance electrophilicity and cross-coupling efficiency. For example, 5-bromo-2,4-difluorobenzoic acid is critical in agrochemical intermediates, synthesized with >93% yield via bromination .
  • Chromatographic Challenges : Brominated analogs (e.g., 5-bromo-2,4-difluorobenzoic acid) pose purification challenges due to structural similarities with chlorinated impurities, necessitating advanced techniques like 2D-LC for resolution .

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